Cas no 1369403-02-0 (methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate)

methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- 1,4-Benzodioxin-6-acetic acid, 7-amino-2,3-dihydro-, methyl ester
- methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate
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- Inchi: 1S/C11H13NO4/c1-14-11(13)5-7-4-9-10(6-8(7)12)16-3-2-15-9/h4,6H,2-3,5,12H2,1H3
- InChI Key: WHTLALIKSKPHBW-UHFFFAOYSA-N
- SMILES: O1C2=CC(N)=C(CC(OC)=O)C=C2OCC1
methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-152022-2.5g |
methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
1369403-02-0 | 2.5g |
$2688.0 | 2023-06-05 | ||
Enamine | EN300-152022-0.1g |
methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
1369403-02-0 | 0.1g |
$1207.0 | 2023-06-05 | ||
Enamine | EN300-152022-0.5g |
methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
1369403-02-0 | 0.5g |
$1316.0 | 2023-06-05 | ||
Enamine | EN300-152022-10.0g |
methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
1369403-02-0 | 10g |
$5897.0 | 2023-06-05 | ||
Enamine | EN300-152022-100mg |
methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
1369403-02-0 | 100mg |
$1207.0 | 2023-09-26 | ||
Enamine | EN300-152022-1000mg |
methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
1369403-02-0 | 1000mg |
$1371.0 | 2023-09-26 | ||
Enamine | EN300-152022-2500mg |
methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
1369403-02-0 | 2500mg |
$2688.0 | 2023-09-26 | ||
Enamine | EN300-152022-0.05g |
methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
1369403-02-0 | 0.05g |
$1152.0 | 2023-06-05 | ||
Enamine | EN300-152022-1.0g |
methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
1369403-02-0 | 1g |
$1371.0 | 2023-06-05 | ||
Enamine | EN300-152022-5.0g |
methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate |
1369403-02-0 | 5g |
$3977.0 | 2023-06-05 |
methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate Related Literature
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
Additional information on methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate
Professional Introduction to Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate (CAS No. 1369403-02-0)
Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate, with the CAS number 1369403-02-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzodioxin class, which has garnered considerable attention due to its structural complexity and potential biological activities. The benzodioxin scaffold is known for its presence in various natural products and synthetic molecules, making it a valuable framework for drug discovery and development.
The molecular structure of methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate features a fused aromatic system consisting of a benzene ring and an oxygen-containing heterocycle. This unique arrangement contributes to its distinct electronic properties and reactivity, which are of great interest to researchers in medicinal chemistry. The presence of an amino group at the 7-position further enhances its potential as a pharmacophore, enabling various interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological properties of benzodioxin derivatives. Studies have indicated that these compounds exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific substitution pattern in methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate may contribute to its unique profile among these derivatives.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been investigating its interactions with various enzymes and receptors, which could lead to the discovery of new drugs targeting neurological disorders, infectious diseases, and other conditions. The amino group at the 7-position provides a handle for further functionalization, allowing chemists to design derivatives with enhanced potency and selectivity.
The synthesis of methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate presents both challenges and opportunities for synthetic chemists. The benzodioxin core requires careful construction to ensure regioselectivity and high yield. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to achieve the desired structure efficiently. These approaches not only improve the accessibility of the compound but also open avenues for exploring its derivatives.
Recent advancements in computational chemistry have also played a crucial role in understanding the properties of this compound. Molecular modeling studies have provided insights into its binding modes with biological targets, helping researchers predict potential drug-like characteristics. These computational tools are indispensable in guiding experimental efforts and optimizing lead compounds for clinical development.
The pharmacokinetic profile of methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating its therapeutic potential. Preclinical studies are being conducted to assess its bioavailability and metabolic stability, which are critical factors for determining its suitability for further development.
In conclusion, methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate (CAS No. 1369403-02-0) represents a promising candidate for pharmaceutical research due to its unique structural features and potential biological activities. Ongoing studies aim to elucidate its mechanism of action and optimize its pharmacological properties through both experimental and computational approaches. As our understanding of this compound grows, it holds great promise for contributing to the development of new treatments for various diseases.
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